N-(3-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-(3-Acetamidophenyl)-2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core, acetamide linkages, and a 4-fluorophenyl substituent. The presence of the fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity due to its electronegativity and hydrophobic effects .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S2/c1-13(27)23-16-3-2-4-17(9-16)25-19(28)10-18-11-30-21(26-18)31-12-20(29)24-15-7-5-14(22)6-8-15/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZQWTNLWFZOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biological Activity
N-(3-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure
The compound features a thiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties. The presence of the acetamido and fluorophenyl groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy. For instance, a study demonstrated that thiazole derivatives with electron-donating groups showed increased cytotoxicity against human cancer cell lines, with IC50 values ranging from 1.61 to 1.98 µg/mL .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.61 ± 1.92 |
| Compound B | HeLa (Cervical Cancer) | 1.98 ± 1.22 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. A study reported that certain thiazole-containing compounds exhibited antibacterial activity comparable to standard antibiotics like norfloxacin .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 20 |
| This compound | TBD |
Case Studies
- Study on Anticancer Efficacy : A recent investigation focused on the anticancer potential of thiazole derivatives, including the target compound, revealed that modifications at the 4-position of the phenyl ring significantly enhanced apoptosis in cancer cells, suggesting a promising therapeutic avenue for further exploration .
- Antimicrobial Testing : Another study assessed the antibacterial properties of thiazole derivatives against a panel of bacterial strains. The results indicated that compounds with specific substituents exhibited superior activity compared to conventional antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The thioether linkage and dual acetamide groups (3-acetamidophenyl and fluorophenylamino) are unique compared to simpler thiazole-acetamide derivatives (e.g., ).
Key Observations :
- High-yield synthesis (e.g., 87–91% in ) is achievable for thiazole-acetamides with sulfamoylphenyl groups, suggesting robust synthetic routes for related compounds.
- The target compound’s synthesis may require multi-step reactions, similar to and , involving thioglycolic acid or carbodiimide coupling agents.
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- The fluorophenyl group in the target compound could improve metabolic stability and binding compared to chlorophenyl or tolyl analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
